N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-chlorothiophene moiety, a methoxyethyl linker, and a 2-methyloxazole substituent. The chloro group on the thiophene ring may enhance electrophilic reactivity or influence binding interactions, while the methoxyethyl chain could modulate solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c1-11-20-14(10-24-11)12-3-5-13(6-4-12)26(21,22)19-9-15(23-2)16-7-8-17(18)25-16/h3-8,10,15,19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSQAJZXPHPUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂O₄S₂ |
| Molecular Weight | 396.91 g/mol |
| CAS Number | 2034530-37-3 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes critical for bacterial folate synthesis, such as dihydropteroate synthase, leading to bacteriostatic effects.
- Receptor Modulation : The presence of the methyloxazole group may allow the compound to modulate specific receptors involved in cell signaling pathways.
- Gene Expression Alteration : This compound may influence the transcription of genes associated with inflammatory responses or cancer cell proliferation.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antibacterial activity. The presence of the chlorothiophene and methyloxazole moieties enhances this activity by providing additional sites for interaction with bacterial targets. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism may involve apoptosis induction in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study assessed the antibacterial activity of related sulfonamides against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (MIC values ranging from 1 to 10 µg/mL).
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Anticancer Potential :
- In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound reduced cell viability by inducing apoptosis, with IC50 values around 15 µM after 48 hours of treatment.
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Safety Profile :
- Toxicological assessments revealed a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s structural analogues include benzenesulfonamide derivatives and heterocyclic-acetamide hybrids, as identified in patents and chemical databases. Below is a comparative analysis:
Functional Group Impact
- Electron-Donating/Accepting Groups: The target compound’s 5-chlorothiophene and oxazole groups enhance π-π stacking and dipole interactions compared to the simpler benzenesulfonamide in .
- Solubility and Bioavailability: The methoxyethyl chain in the target compound may improve water solubility relative to the phenylethyl group in ’s analogue. However, the quinoline-acetamide in , with its polar tetrahydrofuran and pyridine groups, likely exhibits superior solubility despite higher molecular weight.
Computational Insights
- For instance, the oxazole in the target compound may exhibit a more polarized electron density than the phenyl group in ’s analogue, influencing receptor binding .
- SHELX Refinement : Crystallographic data refined via SHELX () would clarify conformational flexibility, such as the methoxyethyl chain’s rotameric states, critical for docking studies .
Research Findings and Limitations
While direct experimental data (e.g., IC₅₀, LogP) for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Target vs. Compound : The heterocycles in the target compound likely enhance target selectivity over the simpler benzenesulfonamide, albeit at the cost of synthetic complexity.
- Target vs. Compound: The quinoline-acetamide’s larger structure may confer higher potency but poorer membrane permeability compared to the target’s compact design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
